tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
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Overview
Description
tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[321]octane-2-carboxylate is a bicyclic compound that features a unique structure with an oxo group and an oxa-azabicyclo framework
Preparation Methods
The synthesis of tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve the use of achiral tropinone derivatives and desymmetrization processes to achieve the desired stereochemistry .
Chemical Reactions Analysis
tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxo and oxa-azabicyclo framework allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a hydroxyl group instead of an oxo group.
tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound features a methylsulfonyl group.
tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has an amino group. The uniqueness of this compound lies in its specific oxo and oxa-azabicyclo framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-8-9(13)7(12)6-15-8/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
DEYBQTDVOJXRCF-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C(=O)[C@@H]1CO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(=O)C1CO2 |
Origin of Product |
United States |
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